molecular formula C14H23NO B5844114 p-Ethyl phenoxy-triethyl amine

p-Ethyl phenoxy-triethyl amine

Cat. No.: B5844114
M. Wt: 221.34 g/mol
InChI Key: LLDMYGZAFRIZRL-UHFFFAOYSA-N
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Description

p-Ethyl phenoxy-triethyl amine: is an organic compound that belongs to the class of phenoxyamines It is characterized by the presence of an ethyl group attached to the para position of a phenoxy ring, which is further connected to a triethyl amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Ethyl phenoxy-triethyl amine can be achieved through several methods. One common approach involves the reaction of p-ethyl phenol with triethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the process .

Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method. This approach offers advantages such as higher product yields, minimal waste generation, and operational simplicity. The reaction involves the use of triethyl orthoformate and amines, which are valuable and efficient reagents for carrying out multi-component organic reactions .

Chemical Reactions Analysis

Types of Reactions: p-Ethyl phenoxy-triethyl amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium cations, while substitution reactions can introduce various functional groups into the compound .

Mechanism of Action

The mechanism of action of p-Ethyl phenoxy-triethyl amine involves its interaction with specific molecular targets and pathways. The compound’s phenoxy and amine groups play a crucial role in its reactivity and biological activity. For instance, the phenoxy group can undergo electrophilic substitution reactions, while the amine group can participate in nucleophilic reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of phenoxy and triethyl amine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N,N-diethyl-2-(4-ethylphenoxy)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-4-13-7-9-14(10-8-13)16-12-11-15(5-2)6-3/h7-10H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDMYGZAFRIZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCN(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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